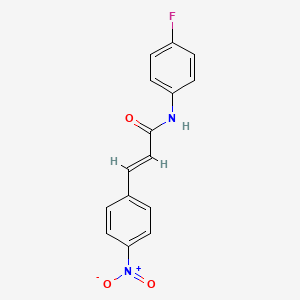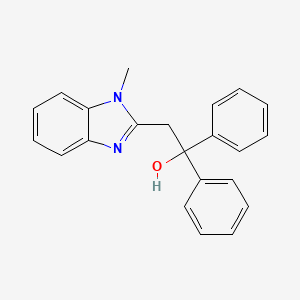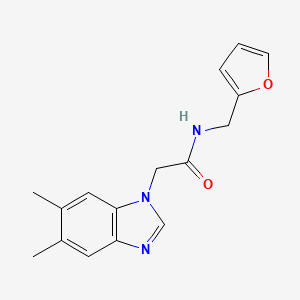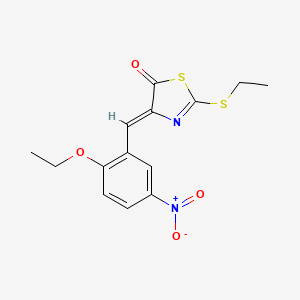![molecular formula C23H29N3O2 B5732630 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B5732630.png)
1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1-naphthylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1-naphthylmethyl)piperazine, also known as PACAP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. PACAP belongs to the family of neuropeptides and is known to have a wide range of biological effects.
Mécanisme D'action
1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1-naphthylmethyl)piperazine acts through binding to specific receptors, known as PAC1, VPAC1, and VPAC2. These receptors are widely distributed throughout the body, and are involved in a range of biological processes. The binding of this compound to these receptors leads to the activation of intracellular signaling pathways, which ultimately result in the biological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to regulate neurotransmitter release, and has been implicated in the regulation of learning and memory. This compound has also been shown to have vasodilatory effects, and has been investigated as a potential treatment for cardiovascular diseases. Additionally, this compound has been shown to have effects on the immune system, and has been studied as a potential treatment for autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1-naphthylmethyl)piperazine in lab experiments is its well-defined mechanism of action. The binding of this compound to specific receptors allows for precise control over the biological effects of the compound. Additionally, this compound is stable and can be easily synthesized, making it a convenient compound to work with in lab settings. However, one limitation of using this compound in lab experiments is its potential for off-target effects. As this compound binds to multiple receptors, it may have unintended biological effects that could complicate experimental results.
Orientations Futures
There are several future directions for 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1-naphthylmethyl)piperazine research. One area of interest is the development of this compound-based therapies for neurodegenerative diseases. Additionally, the role of this compound in the regulation of immune function is an area of active investigation. Finally, the potential for this compound to be used as a diagnostic tool for certain diseases is also an area of interest.
In conclusion, this compound is a synthetic compound with a wide range of potential therapeutic applications. Its well-defined mechanism of action and stable synthesis make it a convenient compound for lab experiments. Future research on this compound will likely focus on its neuroprotective and immune-regulating effects, as well as its potential as a diagnostic tool.
Méthodes De Synthèse
The synthesis of 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1-naphthylmethyl)piperazine involves the reaction of 1-acetyl-4-piperidinone with 1-naphthylmethylamine, followed by the reaction with benzyl chloroformate in the presence of triethylamine. The resulting compound is then treated with piperazine to yield this compound.
Applications De Recherche Scientifique
1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1-naphthylmethyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects, and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been shown to have anti-inflammatory effects, and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to have analgesic effects, and has been investigated as a potential treatment for chronic pain.
Propriétés
IUPAC Name |
1-[4-[4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-18(27)25-11-9-20(10-12-25)23(28)26-15-13-24(14-16-26)17-21-7-4-6-19-5-2-3-8-22(19)21/h2-8,20H,9-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUDLWIEHJLCHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B5732554.png)

![2-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B5732578.png)

![2-({[(3-nitrophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5732598.png)



![5-[(2-fluorobenzyl)thio]-1-(2-fluorophenyl)-1H-tetrazole](/img/structure/B5732622.png)
![3,4-dimethoxy-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5732626.png)
